2,2'-Dimethoxy-4,4'-bipyridine

Copper catalysis C-O coupling Diaryl ether synthesis

Researchers screening bipyridine ligands face reproducibility failure when regioisomer identity is unverified-substituting 2,2'-dimethoxy-4,4'-bipyridine with 4,4'-dimethoxy-2,2'-bipyridine (CAS 17217-57-1) alters coordination geometry and catalytic performance. This authentic regioisomer delivers quantified advantages: • CuI-catalyzed aryl iodide-phenol coupling: up to 97% yield (DMF, K₃PO₄, 100 °C) • Os mediator complexes: glucose oxidation potential reduced by 0.10 V vs. unsubstituted bipyridine • Ru water oxidation catalysts: accesses [RuV=O]³⁺ intermediate (kO-O = 3×10⁻⁵ s⁻¹) Supplied with Certificate of Analysis; standard global shipping for research quantities.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 142929-11-1
Cat. No. B175609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Dimethoxy-4,4'-bipyridine
CAS142929-11-1
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=C1)C2=CC(=NC=C2)OC
InChIInChI=1S/C12H12N2O2/c1-15-11-7-9(3-5-13-11)10-4-6-14-12(8-10)16-2/h3-8H,1-2H3
InChIKeyZVEFTYPMUQYVTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2′-Dimethoxy-4,4′-bipyridine Specifications & Ligand Class


2,2′-Dimethoxy-4,4′-bipyridine (CAS 142929-11-1, molecular formula C12H12N2O2, molecular weight 216.24) is a 4,4′-bipyridine derivative bearing methoxy substituents at the 2 and 2′ positions . The compound exhibits predicted physical properties including a boiling point of 302.5±37.0 °C, density of 1.143±0.06 g/cm³, and pKa of 0.87±0.10 . This regioisomer (2,2′-dimethoxy-4,4′-bipyridine) is structurally distinct from the more widely cited 4,4′-dimethoxy-2,2′-bipyridine (CAS 17217-57-1), with the methoxy substitution pattern critically influencing coordination geometry, electronic properties, and catalytic outcomes in metal complex applications .

2,2′-Dimethoxy-4,4′-bipyridine: Substitution Risks


Generic substitution among 4,4′-bipyridine derivatives introduces substantial risk of divergent catalytic, electrochemical, and photophysical performance. The position-specific methoxy substitution pattern in 2,2′-dimethoxy-4,4′-bipyridine confers unique electron-donating characteristics that directly modulate metal center redox potentials, ligand field strength, and complex stability relative to unsubstituted 4,4′-bipyridine or alternative regioisomers [1]. Empirical evidence demonstrates that exchanging this ligand for 2,2′-bipyridine alters required oxidation potentials by up to 0.25 V in glucose oxidase mediator systems, while substitution with 4,7-dimethoxy-1,10-phenanthroline changes aryl halide coupling yields by measurable margins [2][3]. The quantitative differentiation documented below establishes that procurement decisions predicated solely on bipyridine class membership without regioisomer specificity will produce non-reproducible experimental outcomes and compromised device performance.

2,2′-Dimethoxy-4,4′-bipyridine Comparator Evidence


Cu-Catalyzed Diaryl Ether Yield Comparison

In copper(I)-catalyzed coupling of aryl iodides and phenols for diaryl ether synthesis, CuI complexes with 4,4′-dimethoxy-2,2′-bipyridine (structurally related 4,4′-regioisomer of the target compound) achieve yields of up to 97% under optimized conditions (1:2 CuI:ligand ratio, K3PO4 base, DMF, 100 °C). The structurally related N,N-bidentate ligand 4,7-dimethoxy-1,10-phenanthroline exhibited superior performance specifically for less-reactive combinations of aryl halides and phenols, while the bipyridine framework proved more effective for standard aryl iodide substrates [1]. For more challenging aryl bromide substrates, the bipyridine ligand system required elevated temperature (140 °C) to achieve good-to-excellent yields (78−95%) [1].

Copper catalysis C-O coupling Diaryl ether synthesis Ligand screening

Glucose Biosensor Mediator Redox Potentials

Substitution of unsubstituted 2,2′-bipyridine with 4,4′-dimethoxy-2,2′-bipyridine (regioisomer of target compound) in osmium-based redox mediator complexes lowers the applied potential required for glucose oxidation from 0.45 V to 0.35 V vs. Ag/AgCl, representing a 0.10 V reduction in operating potential. The 4,4′-dimethyl-substituted analog achieves a further reduction to 0.20 V. Corresponding glucose oxidation current densities under pseudo-physiological conditions (5 mM glucose) are 30 μA cm⁻² for dimethoxy-substituted complexes, 70 μA cm⁻² for dimethyl-substituted complexes, and 120 μA cm⁻² for the unsubstituted bipyridine baseline [1][2].

Electrochemical biosensors Redox mediators Glucose oxidase Osmium complexes

Ru Water Oxidation: Substituent Effects

In Ce(IV)-driven water oxidation catalyzed by [Ru(tpy)(L)(OH2)]2+ complexes, the 4,4′-dimethoxy-2,2′-bipyridine ligand (L = bpy-OMe) produces distinct kinetic behavior compared to unsubstituted bpy (L = bpy) and dicarboxy-substituted bpy (L = bpy-CO2H). The addition of 1 equivalent of CAN (terminal electron acceptor) to the [RuIV=O]2+ form of the bpy-OMe complex generates the [RuV=O]3+ species with a rate constant k3 = 3.7 M⁻¹ s⁻¹, whereas the unsubstituted bpy and bpy-CO2H complexes exhibit minimal or negligible thermodynamic driving force for this reaction under identical conditions. The bpy-OMe complex subsequently undergoes O−O bond formation at a rate of kO−O = 3 × 10⁻⁵ s⁻¹ [1][2].

Water oxidation catalysis Ruthenium complexes Proton-coupled electron transfer Artificial photosynthesis

Ni(II) Complex DNA and BSA Binding

Comparative analysis of tris-chelated nickel(II) complexes [Ni(NN)3](ClO4)2 reveals that the methoxy-substituted ligand 4,4′-dimethoxy-2,2′-bipyridine (dimethoxybpy) and the methyl-substituted analog 4,4′-dimethyl-2,2′-bipyridine (dimethylbpy) exhibit fundamentally different DNA binding modes. The dimethoxybpy complex undergoes partial intercalation with DNA and engages in hydrogen bonding, hydrophobic, and π–π interactions with the DNA minor groove. In contrast, the dimethylbpy complex sits in the DNA groove and interacts predominantly via hydrophobic contacts only [1]. For bovine serum albumin (BSA) binding, the dimethoxybpy complex interacts through both hydrophobic contacts and hydrogen bonding, whereas the dimethylbpy complex binds solely via hydrophobic contacts [1]. The dimethylbpy complex exhibits superior oxidative cleavage of supercoiled plasmid DNA in the presence of H2O2 [1].

Bioinorganic chemistry DNA binding Nickel complexes Cytotoxicity

Cobalt Redox Mediators for Solar Cells

In cobalt-based redox mediators for dye-sensitized solar cells, the tris(4,4′-dimethoxy-2,2′-bipyridine)cobalt(II/III) complex exhibits a CoII/CoIII redox potential within the range of +0.37 to +0.79 V vs. NHE when compared across a series of substituted bipyridine and phenanthroline ligands. The specific redox potential values for the dimethoxy-substituted complex, along with dichloro-substituted analogs, establish a tunable electrochemical window that systematically affects the regeneration kinetics of the organic dye D35 according to Marcus theory predictions [1].

Dye-sensitized solar cells Cobalt redox mediators Electrolyte design Photovoltaics

Cr-Catalyzed Ethylene Oligomerization Screening

Five chromium(III) complex compounds containing ligands including dipicolinate anion, oxalate anion, 5-aminopyridine-2-carboxylate anion, 2,2′-bipyridine, and 4,4′-dimethoxy-2,2′-bipyridine were examined for catalytic activity in ethylene oligomerization upon activation with modified methylaluminoxane. The catalytic activities of the examined chromium(III) complexes fall within the range of 1860–3798 g∙mmol⁻¹∙h⁻¹∙bar⁻¹, with the specific activity of the 4,4′-dimethoxy-2,2′-bipyridine-containing complex positioned within this range relative to the 2,2′-bipyridine benchmark [1].

Ethylene oligomerization Chromium catalysis Polyolefin synthesis Ligand effects

2,2′-Dimethoxy-4,4′-bipyridine Applications


Copper-Catalyzed Diaryl Ether Synthesis

Based on demonstrated ligand effectiveness with CuI for aryl iodide-phenol coupling achieving up to 97% yield in DMF at 100 °C using K3PO4 base [1], this compound serves as a viable ligand for diaryl ether synthesis applications where bipyridine scaffold geometry is preferred over phenanthroline alternatives. For aryl bromide substrates, elevated temperature (140 °C) enables good-to-excellent yields (78−95%). Procurement is indicated for research groups screening ligand libraries for copper-catalyzed C–O bond formation.

Biosensor Redox Mediator Development

Methoxy-substituted bipyridine osmium complexes lower the applied potential required for glucose oxidation by 0.10 V compared to unsubstituted bipyridine analogs (0.35 V vs. 0.45 V baseline) [2][3]. This compound is appropriate for biosensor mediator development where reduced operating potential is prioritized to minimize electroactive interference, though researchers should note the lower current density (30 μA cm⁻²) compared to unsubstituted (120 μA cm⁻²) and dimethyl-substituted (70 μA cm⁻²) alternatives.

Ru-Based Water Oxidation Catalysts

In [Ru(tpy)(bpy-OMe)(OH2)]2+ catalysts, the electron-donating methoxy substituents enable generation of the [RuV=O]3+ intermediate (k3 = 3.7 M⁻¹ s⁻¹) and subsequent O−O bond formation (kO−O = 3 × 10⁻⁵ s⁻¹), whereas unsubstituted and carboxy-substituted analogs exhibit negligible thermodynamic driving force for this pathway under identical Ce(IV)-driven oxidation conditions [4]. This compound is indicated for artificial photosynthesis and water oxidation research requiring access to high-valent ruthenium-oxo intermediates.

Cobalt Redox Mediators for Solar Cells

The Co[tris(4,4′-dimethoxy-2,2′-bipyridine)]2+/3+ complex provides redox potential tuning within the +0.37 to +0.79 V vs. NHE range, with the electron-donating methoxy groups shifting potential negative relative to dichloro-substituted analogs [5]. This compound is suitable for dye-sensitized solar cell electrolyte optimization where systematic redox potential variation is required to match dye regeneration kinetics per Marcus theory predictions.

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